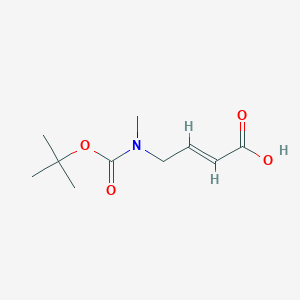

(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid

Description

(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid (CAS: 915788-19-1) is a structurally specialized α,β-unsaturated carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the C4 position of its conjugated but-2-enoic acid backbone. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature, though its boiling point remains unreported . Safety data highlights hazards such as acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .

The Boc-protected amino group confers stability against nucleophilic and acidic conditions, making this compound valuable in peptide synthesis and medicinal chemistry intermediates.

Properties

IUPAC Name |

(E)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-6H,7H2,1-4H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKXBJLZVHXLBF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid typically involves the protection of an amino acid with a tert-butyloxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Oxidized derivatives of the amino acid.

Reduction: Reduced derivatives of the amino acid.

Substitution: Free amino acid after Boc deprotection.

Scientific Research Applications

Applications in Medicinal Chemistry

- Peptide Synthesis :

-

Drug Development :

- (E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid is utilized in the development of novel therapeutic agents. It can be incorporated into drug candidates targeting various diseases, including cancer and metabolic disorders. The structural features of this compound can enhance the bioavailability and efficacy of drugs .

- Bioconjugation Techniques :

Case Study 1: Synthesis of Anticancer Peptides

A study demonstrated the use of this compound in synthesizing a series of anticancer peptides. The Boc-protected amino acid facilitated the formation of peptide bonds under mild conditions, resulting in high yields and purity. The synthesized peptides showed promising activity against cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Drug Delivery Systems

Research highlighted the incorporation of this compound into drug delivery systems that utilize nanoparticles. The Boc group allowed for controlled release mechanisms, enhancing the stability and effectiveness of the delivered drugs. This approach showed improved therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of (E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amino acid can interact with enzymes or receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with oxo or ester groups (e.g., 2756-87-8, 20576-82-3) exhibit higher electrophilicity at the α,β-unsaturated site compared to the Boc-protected methylamino derivative, which has a mixed electronic profile due to the Boc group’s electron-withdrawing nature and the methylamino group’s basicity .

- Solubility and Stability : The Boc protection in the target compound enhances stability under acidic conditions but may reduce aqueous solubility relative to hydrochloride salts (e.g., 14205-39-1) .

Biological Activity

(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid, also known by its CAS number 915788-19-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 915788-19-1

- SMILES Notation : CC(C)(C)OC(=O)N(C)C/C=C/C(=O)O

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. It is believed to function as a competitive inhibitor in certain enzymatic pathways, particularly those involving amino acid metabolism and kinase activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Activity : Preliminary studies have shown that derivatives of this compound may possess anticonvulsant properties. For instance, related compounds have demonstrated effectiveness in models of drug-resistant epilepsy, suggesting a potential for further development in treating seizure disorders .

- Kinase Inhibition : The compound has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation in vitro. Compounds with similar structures have shown promising results in inhibiting kinase activity, which is crucial for cancer cell proliferation .

- Cell Membrane Permeability : The ability of the compound to cross cell membranes is essential for its efficacy. Some studies suggest that modifications to the amine groups can enhance membrane permeability, thereby increasing biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Effective in drug-resistant epilepsy | |

| Kinase Inhibition | Inhibits EGFR autophosphorylation | |

| Membrane Permeability | Enhanced by structural modifications |

Table 2: Structure-Activity Relationship (SAR)

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Compound 1 | 0.24 ± 0.02 | Strong EGFR inhibitor |

| Compound 6 | 0.25 ± 0.06 | Moderate EGFR inhibitor |

| (E)-4-amino acid | TBD | Potential for further development |

Case Studies and Research Findings

- Anticonvulsant Studies : A study published by MDPI identified a series of water-soluble analogues that showed robust anticonvulsant activity, with specific attention given to their efficacy against various seizure models. Although this compound was not the primary focus, its structural relatives indicated a promising pathway for anticonvulsant development .

- Kinase Activity Research : Research conducted at Imperial College London examined the inhibitory effects of various compounds on EGFR kinase activity. The findings suggested that modifications similar to those found in this compound could enhance potency against cancer cell lines expressing high levels of EGFR .

- Pharmacokinetics and Stability : Investigations into the metabolic stability of related compounds indicated that structural features significantly affect pharmacokinetic profiles, which are crucial for therapeutic applications. The stability of these compounds in vivo suggests a favorable profile for further clinical development .

Q & A

Basic: What are the optimal synthetic routes for (E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid?

Methodological Answer:

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) and methylamine groups to the α,β-unsaturated carboxylic acid backbone. A common approach is coupling Boc-protected methylamine with pre-formed (E)-but-2-enoic acid derivatives via peptide-like coupling reagents (e.g., DCC/DMAP). For stereochemical control, ensure reaction conditions (e.g., temperature, solvent polarity) favor the E-configuration during enoate formation. Purification via reversed-phase HPLC or silica gel chromatography is critical to isolate the product .

Basic: How is the E-configuration of the double bond experimentally confirmed?

Methodological Answer:

The E-configuration is confirmed using nuclear Overhauser effect (NOE) NMR experiments. For example, irradiation of the α-proton adjacent to the carbonyl group should show NOE correlations with the methylamino protons but not the β-proton of the double bond. Computational methods (e.g., DFT-B3LYP/6-31G* geometry optimization) can also predict the stability of the E-isomer and align with experimental NMR/IR data .

Advanced: How do stereochemical variations in the methylamino-Boc group affect biological or chemical reactivity?

Methodological Answer:

Stereochemistry at the methylamino-Boc site can influence hydrogen-bonding interactions and steric hindrance, impacting solubility or binding affinity in drug design. For example, (S)-configured analogs may exhibit higher enzymatic stability compared to (R)-isomers due to spatial compatibility with chiral biological targets. Comparative studies using circular dichroism (CD) or enzymatic assays are recommended to evaluate stereochemical effects .

Advanced: How can contradictions in purity assessments (e.g., HPLC vs. LC-MS) be resolved?

Methodological Answer:

Discrepancies often arise from matrix effects or ion suppression in LC-MS versus UV detection in HPLC. To resolve this:

- Use orthogonal methods: Combine reversed-phase HPLC (C18 column, 0.1% TFA in mobile phase) with high-resolution mass spectrometry (HRMS).

- Validate purity via ¹H/¹³C NMR integration of diagnostic peaks (e.g., Boc tert-butyl at δ ~1.4 ppm, enoate protons at δ ~6.3–7.1 ppm) .

Methodological: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level can model HOMO/LUMO orbitals, electrostatic potential surfaces, and charge distribution. These predict reactivity sites (e.g., nucleophilic α,β-unsaturated carbonyl) and stability under varying pH. Software like Gaussian or ORCA is used for optimization, with visualization via GaussView or VMD .

Data Contradiction: How to address inconsistent melting points or thermal stability data?

Methodological Answer:

Inconsistencies may stem from polymorphic forms or residual solvents. Perform:

- Differential scanning calorimetry (DSC) to identify phase transitions.

- Thermogravimetric analysis (TGA) to assess decomposition profiles.

- Recrystallization in different solvents (e.g., ethyl acetate/hexane) to isolate pure polymorphs .

Advanced: What strategies stabilize the Boc group during long-term storage?

Methodological Answer:

The Boc group is hydrolytically labile. Stabilization methods include:

- Storage under anhydrous conditions (desiccated, -20°C).

- Buffering solid-state samples with weak bases (e.g., triethylamine) to neutralize trace acids.

- Monitoring degradation via periodic LC-MS to detect tert-butanol or CO₂ byproducts .

Methodological: How to evaluate the compound’s potential as a peptide mimetic in drug design?

Methodological Answer:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.

- Conformational analysis : Compare the enoate backbone’s rigidity/flexibility with natural peptides using molecular dynamics (MD) simulations.

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Advanced: What are the challenges in scaling up synthesis without compromising stereoselectivity?

Methodological Answer:

Scale-up risks include reduced stereochemical control due to mixing inefficiencies. Mitigate via:

- Continuous flow chemistry to maintain consistent reaction parameters.

- Catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts).

- In-line FTIR monitoring of intermediate enolate formation .

Methodological: How to differentiate this compound from structurally similar analogs in complex mixtures?

Methodological Answer:

Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., loss of the Boc group [M-100]+). Pair with 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.